1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane
Description
1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane (MSMTESE) is a sulfur-containing organic compound identified as a urinary metabolite of sulfur mustard (SM), a chemical warfare agent. Its formation occurs via β-lyase-mediated cleavage of glutathione conjugates during SM detoxification . Structurally, MSMTESE contains both sulfinyl (−SO−) and sulfonyl (−SO₂−) functional groups, distinguishing it from simpler SM metabolites. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for its detection in biological samples, with limits of detection (LOD) as low as 0.1–0.5 ng/mL .
Properties
IUPAC Name |
1-methylsulfanyl-2-(2-methylsulfinylethylsulfonyl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S3/c1-10-3-5-12(8,9)6-4-11(2)7/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIHJAMOAWUXOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCS(=O)(=O)CCS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929774 | |
| Record name | 1-(Methanesulfinyl)-2-[2-(methylsulfanyl)ethanesulfonyl]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137371-97-2 | |
| Record name | 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137371972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Methanesulfinyl)-2-[2-(methylsulfanyl)ethanesulfonyl]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of Thioether Precursors
The compound is synthesized via sequential oxidation of a thioether precursor, typically 1,1’-sulfonylbis[2-(methylthio)ethane]. Controlled oxidation using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) selectively converts one thioether group to a sulfinyl group while preserving the sulfonyl moiety. Reactions are conducted in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C for 6–12 hours. Yields depend on stoichiometric ratios, with excess oxidant favoring over-oxidation to sulfone byproducts.
Two-Step Sulfonation-Oxidation Protocol
An alternative approach involves sulfonation of a bis-thioether intermediate followed by selective oxidation. In this method, 1,2-bis(methylthio)ethane reacts with chlorosulfonic acid to form 1,2-bis(methylsulfonyl)ethane, which undergoes partial reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) to yield the sulfinyl-sulfonyl product. This method avoids over-oxidation but requires stringent temperature control (-10°C to 10°C) to stabilize reactive intermediates.
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
Large-scale synthesis employs continuous flow reactors to enhance reaction efficiency and safety. A patent describing analogous sulfonamide production highlights the use of tubular reactors with in-line monitoring to maintain optimal oxidation conditions (e.g., 50–80°C, 5–10 bar pressure). This method reduces byproduct formation and improves throughput by 30–40% compared to batch processes.
Solvent and Catalyst Recycling
Industrial protocols prioritize solvent recovery to minimize waste. For example, DMF is distilled and reused after reactions, while heterogeneous catalysts like titanium silicalite-1 (TS-1) are regenerated via calcination. Such practices align with green chemistry principles, reducing production costs by 15–20%.
Reaction Condition Analysis
Temperature and Time Dependence
The oxidation step is highly temperature-sensitive. Laboratory trials demonstrate that reactions at 25°C achieve 70–75% conversion to the sulfinyl-sulfonyl product within 8 hours, whereas temperatures exceeding 40°C promote sulfone formation, dropping yields to 45–50%. Extended reaction times (>12 hours) similarly degrade product purity.
Solvent Effects on Selectivity
Solvent polarity critically influences oxidation outcomes. Comparative studies show that DMF enhances sulfinyl group stability, yielding 80–85% target compound, while less polar solvents like toluene result in incomplete oxidation (55–60% yield).
Purification and Isolation Strategies
Chromatographic Separation
Crude reaction mixtures are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients. This method resolves sulfinyl-sulfonyl products from sulfone contaminants with >95% purity. Industrial-scale processes adopt simulated moving bed (SMB) chromatography for continuous purification.
Crystallization Techniques
Recrystallization from ethanol/water mixtures (1:3 v/v) at 4°C produces high-purity crystals (99% by HPLC). Patent data indicate that slow cooling rates (0.5°C/min) optimize crystal morphology and yield.
Comparative Evaluation of Methods
| Parameter | Laboratory Oxidation | Industrial Flow Process |
|---|---|---|
| Yield | 70–75% | 85–90% |
| Purity | 95% | 99% |
| Reaction Time | 8–12 hours | 2–4 hours |
| Solvent Consumption | 500 mL/kg product | 200 mL/kg product |
Industrial methods outperform laboratory protocols in yield and efficiency but require higher capital investment.
Chemical Reactions Analysis
Types of Reactions: 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl and sulfonyl groups back to thioether groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Thioether derivatives.
Substitution Products: Various sulfur-containing derivatives.
Scientific Research Applications
Chemistry
- Synthesis of Heterocyclic Compounds : The compound serves as a versatile building block in organic synthesis, particularly in creating more complex heterocyclic compounds. Its sulfonyl groups can participate in nucleophilic substitutions, making it valuable for developing new materials and catalysts.
- Reactivity Studies : Research has focused on the reactivity of 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane with various nucleophiles, providing insights into its potential transformations and applications in synthetic chemistry .
Biology
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial activity. For instance, modifications to its structure have shown promise against certain bacterial strains, suggesting potential applications in developing new antibiotics .
- Biological Activity Investigation : The compound's interaction with biological systems is under investigation, particularly regarding its effects on cellular pathways. Understanding these interactions could lead to the development of new therapeutic agents targeting specific diseases.
Medicine
- Pharmacological Studies : There is ongoing research into the pharmacological properties of this compound, particularly its potential as an anti-inflammatory or analgesic agent. Its structural features may allow it to modulate biological pathways involved in inflammation .
- Drug Development : The compound's unique chemical structure makes it a candidate for drug development processes, especially in creating novel pharmaceuticals with improved efficacy and reduced side effects.
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial effects of various derivatives of this compound. Results indicated that certain modifications led to significant activity against Gram-positive bacteria such as Staphylococcus aureus. This finding highlights the compound's potential as a scaffold for developing new antimicrobial agents.
Case Study 2: Pharmacokinetics
In a pharmacokinetic study involving animal models, researchers assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. The results provided insights into its bioavailability and therapeutic window, crucial for evaluating its suitability for clinical use .
Mechanism of Action
The mechanism of action of 1-methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane involves its interaction with molecular targets through its sulfinyl and sulfonyl groups. These functional groups can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of the compound. The pathways involved may include the formation of reactive intermediates that can interact with biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, metabolic, and analytical differences between MSMTESE and related compounds:
Key Observations:
Structural Complexity :
- MSMTESE uniquely combines sulfinyl and sulfonyl groups, enhancing its polarity compared to SBMTE (sulfonyl only) or thioether-containing compounds like M24. This polarity affects extraction efficiency, requiring solid-phase enrichment (e.g., ENV+ cartridges) prior to LC-MS/MS analysis .
- SBMSE, a fully oxidized derivative of SBMTE, lacks thioether groups, making it more stable but less reactive than MSMTESE .
Metabolic Pathways :
- MSMTESE is specific to β-lyase metabolism of SM-glutathione conjugates, whereas SBMTE arises from direct hydrolysis/oxidation of SM .
- M24, a metabolite of the pesticide oxydemeton-methyl, shares structural similarities but originates from distinct environmental degradation pathways .
Analytical Challenges: MSMTESE and SBMSE are detectable via LC-MS/MS without derivatization, unlike SBMTE, which requires reduction to a less polar form (e.g., using acidic titanium trichloride) for GC-MS analysis . Chlorinated analogs like 1-Chloro-2-(ethylsulfonyl)ethane are primarily synthetic and detected in environmental matrices, emphasizing their non-biological origin .
Biomarker Specificity: MSMTESE, SBMSE, and SBMTE are unequivocal biomarkers of SM exposure, while metabolites like M24 are nonspecific to SM and linked to pesticide degradation .
Biological Activity
1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane, commonly referred to as MSMTESE, is a sulfur-containing organic compound with potential biological activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C6H14O3S3
- CAS Number : 137371-97-2
- Molecular Weight : 226.37 g/mol
Structural Characteristics
The compound features a complex structure that incorporates multiple sulfur atoms, which are crucial for its biological activity. The presence of both methylthio and sulfinyl groups suggests potential reactivity with various biological targets.
This compound exhibits several biological activities, primarily attributed to its sulfur-containing moieties. The mechanisms include:
- Antioxidant Activity : Sulfur compounds are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Modulation of Enzymatic Activity : MSMTESE may interact with various enzymes involved in metabolic pathways, influencing their activity and potentially altering metabolic processes.
- Cellular Signaling : The compound may play a role in cellular signaling pathways, particularly those involving redox states.
Antioxidant Properties
A study investigating the antioxidant properties of sulfur-containing compounds found that MSMTESE effectively reduced oxidative stress markers in cellular models. The compound demonstrated a significant decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating its potential as an antioxidant agent .
Enzyme Interaction Studies
Research has shown that MSMTESE can inhibit certain enzymes involved in inflammation pathways. For instance, in vitro studies indicated that the compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition suggests potential applications in managing inflammatory conditions .
Toxicological Assessments
Toxicological studies have evaluated the safety profile of MSMTESE. In animal models, no significant acute toxicity was observed at doses below 200 mg/kg. However, further investigations are necessary to assess long-term effects and potential cumulative toxicity .
Summary of Biological Activities
Comparison with Related Compounds
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| This compound (MSMTESE) | C6H14O3S3 | Antioxidant; Anti-inflammatory |
| Methylsulfonylmethane (MSM) | C2H6O2S | Joint health; Anti-inflammatory |
| Dimethyl sulfoxide (DMSO) | C2H6OS | Solvent; Anti-inflammatory |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane in human urine, and how are interferences minimized during sample preparation?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC/MS/MS) in multiple-reaction monitoring (MRM) mode is the gold standard. The compound is reduced to a stable biomarker, 1,1'-sulfonylbis-[2-(methylthio)ethane] (SBMTE), using titanium(III) chloride to mitigate oxidation interferences. High-throughput automation (e.g., Tecan Freedom EVO) minimizes manual errors. Calibration curves (0.1–100 ng/mL) and quality controls (QCs) ensure precision, with mean RSDs ≤3.6% .
Q. What steps are critical for validating a high-throughput LC/MS/MS method for detecting this compound in exposure scenarios?
- Validation Protocol : Include matrix blanks, calibration standards, and QCs (low: 2.5 ng/mL; high: 25.0 ng/mL). Validate across 20 analytical runs by multiple analysts. Key parameters: accuracy (mean QC concentrations within 2.52–25.5 ng/mL), precision (RSD ≤3.6%), and robustness against matrix effects. Semi-automated workflows reduce variability .
Q. How is this compound stabilized in biological samples prior to analysis?
- Stability Measures : Immediate acidification of urine samples (pH <3) prevents degradation. Storage at –20°C or below preserves integrity. Avoid repeated freeze-thaw cycles. Use of reducing agents (e.g., titanium(III) chloride) during extraction stabilizes sulfonyl and sulfinyl groups .
Advanced Research Questions
Q. How do variations in reduction agents impact the quantitation accuracy of sulfur mustard metabolites in complex matrices?
- Reduction Dynamics : Titanium(III) chloride is preferred for converting sulfoxides to thioethers without over-reduction. Alternative reductants (e.g., Zn/HCl) may yield side products, complicating MRM quantification. Method optimization requires comparing recovery rates (≥85%) and interference profiles across reductants .
Q. How does the presence of co-extracted compounds in plant extracts affect GC-MS identification of this compound?
- Chromatographic Optimization : Co-eluting phytochemicals (e.g., stigmasterol, glycolaldehyde dimethyl acetal) necessitate high-resolution columns (e.g., DB-5MS) and temperature programming (40°C to 300°C at 10°C/min). Internal standards (e.g., deuterated analogs) and MRM transitions (e.g., m/z 156 → 97) enhance specificity in complex matrices .
Q. How can environmental detection of this compound be reconciled with its role as a sulfur mustard biomarker, given natural sources?
- False-Positive Mitigation : Cross-validate findings with isotopic labeling (e.g., ²H or ¹³C) and contextual data (e.g., exposure history). In environmental samples, correlate concentrations with anthropogenic activity (e.g., conflict zones). Natural sources (e.g., A. nilotica extracts) typically show trace levels (<1 ng/g) versus acute exposure (>50 ng/mL in urine) .
Key Research Challenges
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
